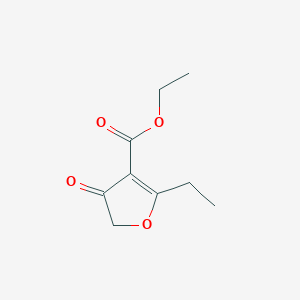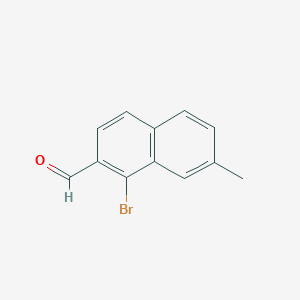
2-(1H-Imidazol-1-yl)ethanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)ethanesulfonylchloride is a chemical compound that features an imidazole ring attached to an ethanesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride typically involves the reaction of imidazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Solvent selection and purification steps are optimized to ensure the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)ethanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Triethylamine, pyridine
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)ethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, facilitating the formation of sulfonamides and other derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound features an imidazole ring attached to an ethanol group and is used in similar applications, particularly in organic synthesis and coordination chemistry.
2-(1H-Imidazol-1-yl)ethanamine: This compound has an imidazole ring attached to an ethanamine group and is used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
2-(1H-Imidazol-1-yl)ethanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other imidazole derivatives. This reactivity makes it a valuable reagent in organic synthesis, enabling the formation of a wide range of sulfonyl-containing compounds.
Propiedades
Fórmula molecular |
C5H7ClN2O2S |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
2-imidazol-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2 |
Clave InChI |
BSEZCJRXTZNQBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)



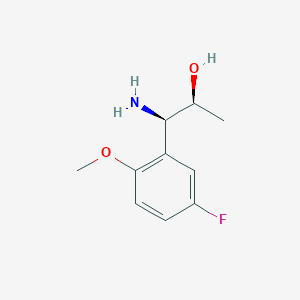
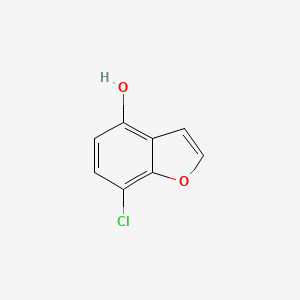
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
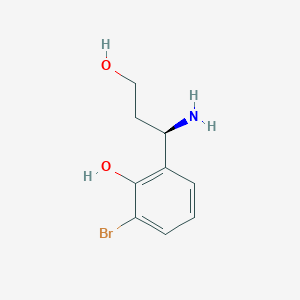

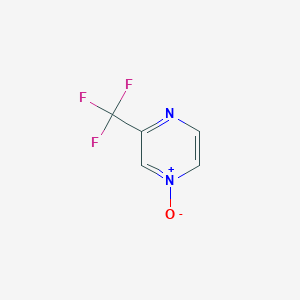
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
